molecular formula C20H22FNO4 B8150478 (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-3-yl)propanoic acid

(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-3-yl)propanoic acid

Cat. No.: B8150478
M. Wt: 359.4 g/mol
InChI Key: ZZGRCQCFTKLSKL-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a fluoro-substituted biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoic acid typically involves several steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Biphenyl Moiety: The biphenyl moiety is introduced through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst.

    Coupling Reaction: The protected amino acid is then coupled with the biphenyl moiety using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoro group on the biphenyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential as a bioactive molecule in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluoro-substituted biphenyl moiety may interact with hydrophobic pockets in proteins, while the amino acid backbone can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-chloro-[1,1’-biphenyl]-3-yl)propanoic acid
  • (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoic acid
  • (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoic acid

Uniqueness

The presence of the fluoro group in (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoic acid imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different substituents on the biphenyl moiety.

Properties

IUPAC Name

(2S)-3-[3-(4-fluorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-5-4-6-15(11-13)14-7-9-16(21)10-8-14/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGRCQCFTKLSKL-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.